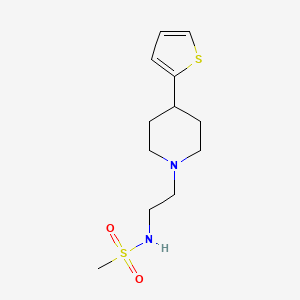

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S2/c1-18(15,16)13-6-9-14-7-4-11(5-8-14)12-3-2-10-17-12/h2-3,10-11,13H,4-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJHBGZMKCDOCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN1CCC(CC1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)methanesulfonamide typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of 4-(thiophen-2-yl)piperidine with 2-chloroethyl methanesulfonate under suitable conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for conditions related to inflammation and infection.

Industry: Its unique chemical structure makes it valuable in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)methanesulfonamide and related compounds:

Key Observations:

Core Modifications: The thiophene substituent in the target compound distinguishes it from benzimidazolone-based PLD inhibitors (e.g., HLP, FIPI). Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions with hydrophobic enzyme pockets compared to bulkier benzimidazolones . Ethyl linkers (vs.

Sulfonamide Variations :

- Methanesulfonamide (target) vs. ethanesulfonamide (): Smaller sulfonamide groups may reduce steric hindrance, favoring higher solubility or membrane permeability .

Biological Implications: PLD inhibitors like HLP and VU01 exhibit nanomolar potency, but the absence of a benzimidazolone in the target compound suggests divergent selectivity. Thiophene-containing analogs may target non-PLD pathways, such as kinases or GPCRs .

Physicochemical Properties :

- Molecular weight (~324 g/mol) and moderate lipophilicity (predicted logP ~2.5) align with Lipinski’s rules, suggesting favorable oral bioavailability compared to bulkier analogs like HLP (MW 446 g/mol) .

Research Findings and Data

- Synthetic Accessibility : The compound shares synthetic routes with and , where sulfonamides are formed via nucleophilic substitution of amines with methanesulfonyl chloride .

- PLD Inhibition Potential: While direct evidence is lacking, structural parallels to VU01 and FIPI suggest plausible PLD modulation, albeit with altered isoform selectivity due to thiophene’s smaller footprint .

Biological Activity

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)methanesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological evaluations based on diverse research findings.

1. Chemical Synthesis

The synthesis of this compound involves several steps, starting from commercially available precursors. The compound can be synthesized through the alkylation of piperidone derivatives with thiophene-containing alkylating agents, followed by sulfonamide formation. The general synthetic pathway is summarized in the following table:

| Step | Reaction Type | Reactants | Products | Yield |

|---|---|---|---|---|

| 1 | Alkylation | 4-Piperidone + Thiophen-2-yl ethyl methanesulfonate | This compound | High |

| 2 | Acylation | Intermediate + Acetic Anhydride | Final Product | Moderate |

2. Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial effects against a range of bacterial and fungal strains. For instance:

-

Bacterial Strains : Significant inhibition was noted against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.

Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL B. subtilis 64 µg/mL

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. In a study evaluating its effects on cytokine production in macrophages, it was found to significantly reduce levels of TNF-alpha and IL-6.

Anticancer Potential

Research into the anticancer properties of similar thiophene derivatives suggests that they may inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| A549 | 12.3 |

| HeLa | 14.8 |

These findings indicate that the compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways.

3. Case Studies and Research Findings

Several case studies have highlighted the biological activities of thiophene derivatives:

- Study on Antimicrobial Properties : A study published in the Journal of Antibiotics showed that thiophene derivatives had a broad spectrum of antimicrobial activity, with some exhibiting low MIC values comparable to standard antibiotics .

- Anti-inflammatory Research : In a recent publication, compounds similar to this compound were tested for their ability to inhibit COX enzymes, showing significant reduction in prostaglandin synthesis, which correlates with their anti-inflammatory activity .

- Anticancer Activity Evaluation : Research indicated that certain thiophene-based compounds could inhibit tumor growth in vivo, demonstrating their potential as therapeutic agents for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.